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Cat. No.: B560657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Cy5-YNE
Cy5-YNE, also known as Sulfo-Cyanine5-alkyne, is a fluorescent probe that combines the far-

red emitting cyanine dye, Cy5, with a terminal alkyne group (-YNE).[1] This alkyne functional

group makes Cy5-YNE a valuable tool for "click chemistry," a set of biocompatible and highly

efficient chemical reactions.[2] Specifically, the alkyne moiety of Cy5-YNE can readily undergo

a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing

an azide group.[1][2] This reaction forms a stable triazole linkage, enabling the covalent

attachment of the bright and photostable Cy5 fluorophore to a wide range of biomolecules,

including proteins, peptides, and oligonucleotides, for visualization and tracking.[2]

The Cy5 core of the molecule provides excellent spectral properties for biological imaging, with

excitation and emission maxima in the far-red region of the spectrum. This is advantageous for

cellular imaging as it minimizes autofluorescence from biological samples, leading to a high

signal-to-noise ratio.

Quantitative Data
The photophysical and chemical properties of Cy5-YNE are summarized in the tables below.

These properties make it a robust and sensitive fluorescent probe for a variety of applications.
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Property Value Reference

Excitation Maximum (λex) ~646 - 650 nm

Emission Maximum (λem) ~662 - 680 nm

Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹ at ~646 nm

Fluorescence Quantum Yield

(Φ)
~0.2

Molecular Weight
Varies by salt form (e.g., 556.2

g/mol for C35H42ClN3O)

Solubility Soluble in DMSO and DMF

Experimental Protocols
The following are detailed methodologies for the use of Cy5-YNE in labeling proteins and

oligonucleotides via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protein Labeling with Cy5-YNE
This protocol describes the general steps for labeling an azide-modified protein with Cy5-YNE.

Materials:

Azide-modified protein

Cy5-YNE

Anhydrous DMSO or DMF

Copper(II) sulfate (CuSO₄)

A reducing agent such as sodium ascorbate or Tris(2-carboxyethyl)phosphine (TCEP)

A copper ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or

Bathocuproinedisulfonic acid disodium salt (BCS)
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Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Protocol:

Preparation of Stock Solutions:

Dissolve Cy5-YNE in anhydrous DMSO or DMF to a final concentration of 10 mM.

Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.

Prepare a 250 mM stock solution of sodium ascorbate in nuclease-free water. This

solution should be made fresh.

Prepare a 50 mM stock solution of THPTA in nuclease-free water.

Labeling Reaction:

In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration

of 1-10 mg/mL) in the reaction buffer.

Add Cy5-YNE to the protein solution to a final concentration that is typically 2-10 fold

molar excess over the protein.

Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 100-500

µM.

Initiate the reaction by adding the freshly prepared sodium ascorbate to a final

concentration of 1-5 mM.

Incubate the reaction at room temperature for 1-2 hours, protected from light.

Purification of the Labeled Protein:
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Remove the unreacted Cy5-YNE and other reaction components by size-exclusion

chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer.

Determination of Labeling Efficiency:

The degree of labeling (DOL) can be determined by measuring the absorbance of the

purified protein at 280 nm and the absorbance of Cy5 at its maximum absorbance (~646

nm).

Oligonucleotide Labeling with Cy5-YNE
This protocol outlines the steps for labeling an azide-modified oligonucleotide with Cy5-YNE.

Materials:

Azide-modified oligonucleotide

Cy5-YNE

Anhydrous DMSO or DMF

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Nuclease-free water

Purification method (e.g., ethanol precipitation, HPLC)

Protocol:

Preparation of Stock Solutions:

Prepare stock solutions of Cy5-YNE, CuSO₄, sodium ascorbate, and THPTA as described

in the protein labeling protocol.

Labeling Reaction:
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Dissolve the azide-modified oligonucleotide in nuclease-free water to a concentration of

100-500 µM.

Add Cy5-YNE to the oligonucleotide solution to a final concentration that is typically 1.5-5

fold molar excess over the oligonucleotide.

Add the premixed CuSO₄/THPTA solution to a final copper concentration of 100-500 µM.

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration

of 1-5 mM.

Incubate the reaction at room temperature for 1-4 hours, protected from light.

Purification of the Labeled Oligonucleotide:

The labeled oligonucleotide can be purified by ethanol precipitation or reverse-phase high-

performance liquid chromatography (RP-HPLC).

Analysis of Labeled Oligonucleotide:

The purity and labeling efficiency can be assessed by techniques such as mass

spectrometry or by measuring the absorbance at 260 nm (for the oligonucleotide) and

~646 nm (for Cy5).

Visualization of Signaling Pathways: G-Protein
Coupled Receptor (GPCR) Signaling
Cy5-YNE is a powerful tool for visualizing and tracking biomolecules in living cells. A key

application is the study of signaling pathways, such as those initiated by G-protein coupled

receptors (GPCRs). By labeling a ligand or the receptor itself, researchers can monitor its

localization, trafficking, and interaction with other signaling molecules.

The following diagram illustrates a simplified signaling pathway of the adenosine A2A receptor

(A2AR), a GPCR that plays a crucial role in various physiological processes. Fluorescently

labeled ligands, such as a Cy5-labeled agonist, can be used to visualize the initial steps of this

cascade.
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Caption: Adenosine A2A Receptor Signaling Pathway.

Workflow for Visualizing GPCR Trafficking:

The following diagram illustrates a typical experimental workflow for using a Cy5-labeled ligand

to study GPCR trafficking.
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Start: Cells expressing the GPCR of interest

Incubate cells with Cy5-labeled ligand

Wash to remove unbound ligand

Image cells at Time 0 (t=0)
(e.g., confocal microscopy)

Add agonist to stimulate receptor internalization

Acquire images at different time points
(e.g., 5, 15, 30, 60 min)

Analyze images to quantify receptor internalization and trafficking to endosomes

End: Determine trafficking kinetics and pathway

Click to download full resolution via product page

Caption: Experimental workflow for GPCR trafficking studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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